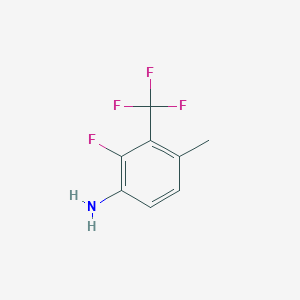
2-Fluoro-4-methyl-3-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-methyl-3-(trifluoromethyl)aniline is an organic compound. It is a derivative of aniline, which is an aromatic amine . The trifluoromethyl group in this compound has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .
Molecular Structure Analysis
The molecular formula of 2-Fluoro-4-methyl-3-(trifluoromethyl)aniline is C7H5F4N . The average mass is 179.115 Da and the monoisotopic mass is 179.035812 Da .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
- Direct ortho-C-H Imidation : 2-Fluoro-5-(trifluoromethyl)aniline has been used as a monodentate transient directing group in Ruthenium(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process facilitates the efficient synthesis of quinazoline and fused isoindolinone scaffolds, demonstrating its utility in creating complex organic molecules (Wu et al., 2021).
Materials Science and Polymer Chemistry
- Aggregation-Induced Emission : Studies on cyano-substituted vinylacridine derivatives have shown that compounds like 2-Fluoro-4-methyl-3-(trifluoromethyl)aniline can form gels that exhibit fluorescence enhancement upon gelation. This property is crucial for developing sensors and materials with specific optical properties (Xue et al., 2017).
Sensor Development
- Dual Sensor for Aromatic Amine and Acid Vapor : The unique structural features of fluoro-substituted compounds allow for the development of materials capable of detecting specific chemical vapors. For example, films prepared from certain gels can serve as effective sensors for aromatic amines and volatile acids, highlighting the application of fluoro-substituted anilines in environmental monitoring (Xue et al., 2017).
Pharmaceutical Intermediates
- Antiproliferative Activity : Copper(II) and Palladium(II) complexes with 2-Fluoro-4-methyl-3-(trifluoromethyl)aniline and other fluoro-substituted anilines have been studied for their structure and antiproliferative activity against certain cancer cell lines. These studies indicate the potential of fluoro-substituted anilines in the development of novel anticancer agents (Kasumov et al., 2016).
Trifluoromethylthiolation Reagents
- Development of Electrophilic Reagents : The trifluoromethylthio group is a significant structural motif in drug discovery due to its lipophilicity and electron-withdrawing properties. Research involving fluoro-substituted anilines has led to the development of new electrophilic trifluoromethylthiolating reagents, expanding the toolkit for modifying drug molecules to improve their properties (Shao et al., 2015).
Wirkmechanismus
Target of Action
It is known to be an excellent precursor for the synthesis of various heterocyclic compounds .
Mode of Action
The ortho-substituted fluorine in 2-Fluoro-4-methyl-3-(trifluoromethyl)aniline can perform nucleophilic aromatic substitution . This property makes it an excellent precursor for the synthesis of various bicyclic and tricyclic heterocycles .
Biochemical Pathways
The compound is involved in the synthesis of various heterocycles such as quinoxalines, quinoline, benzoimidazotriazines, phenazines, and phenoxazines . These heterocycles play crucial roles in various biochemical pathways.
Pharmacokinetics
The presence of fluorine atoms in the molecule could potentially influence its pharmacokinetic properties, as fluorine is known to enhance the bioavailability of many drugs .
Result of Action
2-Fluoro-4-methyl-3-(trifluoromethyl)aniline can be used as a building block for ocfentanil derivatives, which are known to have analgesic effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-4-methyl-3-(trifluoromethyl)aniline. For instance, the compound should be stored under an inert atmosphere to maintain its stability . Furthermore, the compound’s reactivity and physico-chemical behavior could be influenced by the presence of fluorine atoms .
Eigenschaften
IUPAC Name |
2-fluoro-4-methyl-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c1-4-2-3-5(13)7(9)6(4)8(10,11)12/h2-3H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOYXSAEVSJODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenylbutanamide](/img/structure/B2928794.png)
![(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2928795.png)
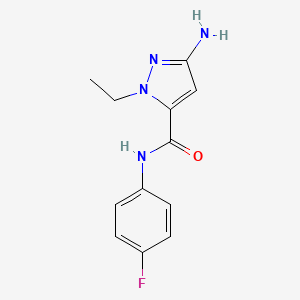
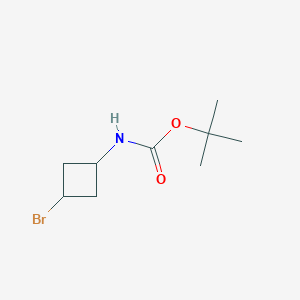
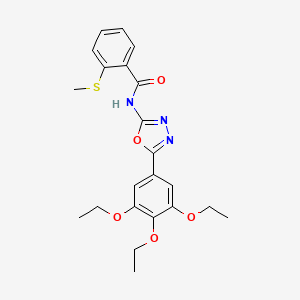
![2-methoxy-5-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)benzamide](/img/structure/B2928804.png)
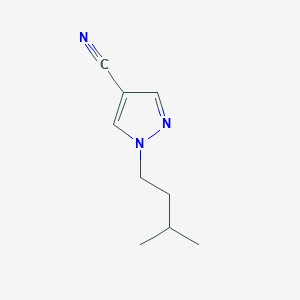
![N-(3,4-dimethylphenyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2928806.png)
![4-fluoro-3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2928807.png)


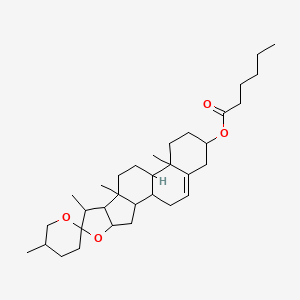
![4-[benzyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2928815.png)
![N-cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2928817.png)